![molecular formula C12H11N7O2 B5509331 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

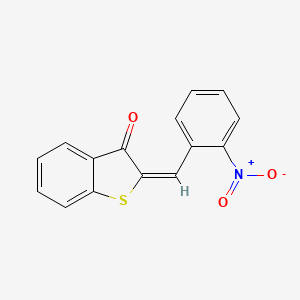

The compound of interest, due to its complex structure involving both pyrazole and tetrazole rings, represents a class of molecules that have garnered attention in materials science, pharmacology, and organic chemistry for their diverse properties and potential applications. Its synthesis and analysis contribute to understanding its reactivity and potential utility in various fields.

Synthesis Analysis

Synthesis of related tetrazole compounds often involves [3 + 2] cycloaddition reactions, utilizing substrates such as 1-aryl-1H-pyrazole-4-carbonitriles in the presence of sodium azide and ammonium chloride to yield a series of tetrazoles with good yields (64–85%) (Santos et al., 2012). This method's efficiency and flexibility underline the compound's synthetic accessibility.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by various spectroscopic methods, including X-ray crystallography, which provides detailed insights into their crystal packing, hydrogen bonding, and overall geometry. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showcases the tetrazole group's lack of conjugation with aryl rings, a feature relevant to understanding the electronic structure and reactivity of such compounds (Al-Hourani et al., 2016).

Applications De Recherche Scientifique

Square Planar Pd(II) Complexes

The synthesis of square planar Pd(II) complexes using substituted pyrazoles as ligands demonstrates the potential of these compounds in coordination chemistry and catalysis. The unique helical twist observed in these complexes, due to the presence of 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole, highlights the structural versatility and potential for the development of novel materials with specific optical or electronic properties (Drew et al., 2007).

Cytochemical Demonstration of Enzymatic Activity

A novel p-nitrophenyl substituted ditetrazole, employed for histochemical purposes, allows for the visualization of enzymatic activity in tissue sections. This application underscores the utility of nitrophenyl substituted tetrazoles in biochemistry and cell biology for studying metabolic processes within cells (Nachlas et al., 1957).

Structural and Spectral Characteristics

The study of conjugated pyrazoles with specific attention to tautomeric behavior and energy band gaps explores the fundamental aspects of these compounds. This research has implications for the development of new dyes and materials with tailored electronic properties (Ibnaouf et al., 2019).

Estrogen Receptor Ligands

Research into tetrasubstituted pyrazole derivatives bearing a nitro substituent on their A-phenol ring for their binding affinity towards estrogen receptor subtypes illustrates the potential of these compounds in medicinal chemistry, especially in the context of developing new therapeutics for conditions mediated by estrogen receptors (Naoum et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[2-(3,5-dimethylpyrazol-1-yl)-5-nitrophenyl]-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O2/c1-7-5-8(2)18(15-7)11-4-3-9(19(20)21)6-10(11)12-13-16-17-14-12/h3-6H,1-2H3,(H,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQASLULXJUJQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=NNN=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24812175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)

![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)